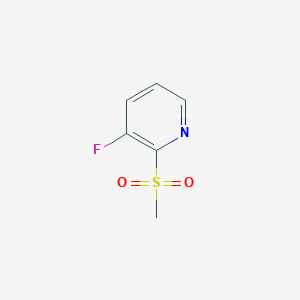

3-Fluoro-2-(methylsulfonyl)pyridine

CAS No.:

Cat. No.: VC18304375

Molecular Formula: C6H6FNO2S

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6FNO2S |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 3-fluoro-2-methylsulfonylpyridine |

| Standard InChI | InChI=1S/C6H6FNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 |

| Standard InChI Key | KPYCJCONDKDVOI-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=N1)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

3-Fluoro-2-(methylsulfonyl)pyridine belongs to the class of organosulfur compounds, featuring a pyridine core modified with fluorine and methylsulfonyl substituents. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆FNO₂S | |

| Molecular Weight | 175.18 g/mol | |

| IUPAC Name | 3-fluoro-2-methylsulfonylpyridine | |

| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=N1)F | |

| InChI Key | KPYCJCONDKDVOI-UHFFFAOYSA-N |

The methylsulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing reactivity toward nucleophilic substitution. The fluorine atom further modulates electronic distribution, influencing intermolecular interactions and metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-fluoro-2-(methylsulfonyl)pyridine typically involves sequential functionalization of the pyridine ring:

Step 1: Fluorination

Pyridine derivatives are fluorinated using agents like hydrogen fluoride-pyridine complexes or Selectfluor®. Positional selectivity is achieved through directing groups or careful temperature control (-70°C to 25°C) .

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C, with the sulfonyl group prone to elimination at elevated temperatures.

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: >50 mg/mL) but poorly soluble in water (<1 mg/mL) .

Acid-Base Behavior

The pyridine nitrogen (pKa ≈ 1.5) protonates under acidic conditions, enhancing water solubility. The methylsulfonyl group (pKa ≈ -1.8) remains deprotonated in physiological pH, contributing to membrane permeability .

Applications in Pharmaceutical Research

Agrochemical Intermediates

Halogenated pyridines are key intermediates in herbicides and insecticides. The fluorine atom resists metabolic degradation, while the sulfonyl group facilitates binding to acetylcholinesterase .

Future Directions

Synthetic Innovations

-

Flow Chemistry: Continuous-flow systems to improve yield and safety in sulfonylation .

-

Biocatalysis: Enzymatic fluorination using fluorinases for greener synthesis .

Pharmacological Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume